molecular formula C18H21F3N2O3 B13000199 tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B13000199
M. Wt: 370.4 g/mol
InChI Key: ZHWQGAKNQNQTTP-UHFFFAOYSA-N
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Description

This compound belongs to the spiro[indoline-3,4'-piperidine] class, characterized by a fused bicyclic system where indoline and piperidine rings share a single sp³-hybridized carbon atom. The tert-butyl carboxylate group at the 1'-position serves as a protective moiety, enhancing solubility and stability during synthesis.

Properties

Molecular Formula

C18H21F3N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

tert-butyl 2-oxo-7-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H21F3N2O3/c1-16(2,3)26-15(25)23-9-7-17(8-10-23)11-5-4-6-12(18(19,20)21)13(11)22-14(17)24/h4-6H,7-10H2,1-3H3,(H,22,24)

InChI Key

ZHWQGAKNQNQTTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)C(F)(F)F)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves the formation of the spirocyclic structure through a series of reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ primarily in substituents at positions 4, 5, 6, or 7 of the indoline ring. These modifications impact physicochemical properties, synthetic utility, and biological interactions.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate CF₃ (7) Not explicitly provided ~393.3 (estimated) High lipophilicity (CF₃); potential CNS or antiviral applications -
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Cl (4) C₁₇H₂₁ClN₂O₃ 336.82 Electron-withdrawing Cl enhances electrophilicity; intermediate in kinase inhibitors
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate Cl (5) C₁₇H₂₁ClN₂O₃ 336.82 Positional isomerism alters binding affinity; used in proteolysis-targeting chimeras (PROTACs)
tert-Butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate OMe (5) C₁₈H₂₄N₂O₄ 332.40 Methoxy group improves solubility; scaffold for serotonin receptor modulators
tert-Butyl 6-bromo-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Br (6), chroman system C₂₁H₂₈BrNO₄ 438.36 Bromine aids in cross-coupling reactions; chroman ring modifies steric bulk
tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate Boronic ester (7) C₂₃H₃₃BN₂O₅ 428.33 Suzuki-Miyaura coupling partner; boron enables bioconjugation

Impact of Substituents on Physicochemical Properties

  • Trifluoromethyl (CF₃) : The strong electron-withdrawing nature of CF₃ increases metabolic stability and membrane permeability compared to chloro or methoxy analogs. Its steric bulk may reduce off-target interactions in drug design .
  • Chloro (Cl) : Chlorine at position 4 or 5 enhances electrophilicity, facilitating nucleophilic aromatic substitution. However, it may reduce solubility compared to methoxy derivatives .
  • Boronic Ester : The 7-boronic ester analog (CAS N/A) enables participation in cross-coupling reactions, expanding synthetic utility for creating biaryl systems .

Biological Activity

Tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate is a complex spirocyclic oxindole derivative notable for its unique structural features and potential therapeutic applications. The trifluoromethyl group enhances its lipophilicity and stability, which are critical for its biological interactions. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C18H21F3N2O3
  • Molecular Weight : 370.4 g/mol

The spirocyclic nature of this compound allows for unique binding interactions with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial activity

These activities are primarily attributed to the compound's ability to interact with various enzymes and receptors in biological systems.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Modulation : The compound can bind to specific enzymes, altering their activity. This modulation can lead to decreased inflammation and cancer cell proliferation.
  • Receptor Interaction : Its ability to interact with cellular receptors may influence signaling pathways associated with cell survival and apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyModelConcentrationObserved Effects
In vitro study on cancer cell linesHuman bladder cancer (T24T)60 µMInduction of apoptosis via downregulation of XIAP
Anti-inflammatory assayRat-derived chondrocytes10 µMInhibition of NO and PGE2 production
Antimicrobial efficacyVarious bacterial strainsVariesSignificant reduction in bacterial growth

These studies highlight the compound's potential as a therapeutic agent in cancer treatment and inflammatory diseases.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal the unique advantages of this compound:

Compound NameStructural FeaturesUnique Aspects
Spiro[indoline pyrazolo[3,4-b]quinoline]Spirocyclic structureVarying biological activity profiles
Spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrileContains a carbonitrile groupDifferent pharmacological effects

The trifluoromethyl group present in this compound enhances its stability and reactivity compared to these other compounds.

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